
2H-Pyran, 2-((8-chlorooctyl)oxy)tetrahydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Pyran, 2-((8-chlorooctyl)oxy)tetrahydro- is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as C8-TP, and it has been studied for its ability to affect biochemical and physiological processes. In
Mecanismo De Acción
C8-TP is believed to work by binding to the transmembrane domain of ion channels, which affects their function. Specifically, C8-TP has been shown to inhibit the activity of TRPV1 and TRPA1 channels, which are involved in pain sensation and inflammation.
Biochemical and Physiological Effects:
Studies have shown that C8-TP can affect a variety of biochemical and physiological processes. For example, it has been shown to reduce pain and inflammation in animal models, and it has also been shown to reduce the severity of seizures. Additionally, C8-TP has been shown to have antioxidant properties, which could have implications for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using C8-TP in lab experiments is its selectivity for certain types of ion channels. This allows researchers to study the specific effects of inhibiting these channels without affecting other channels. However, one limitation is that C8-TP can be difficult to work with due to its low solubility in aqueous solutions.
Direcciones Futuras
There are several potential future directions for research on C8-TP. One area of focus could be on its potential applications in the treatment of epilepsy and chronic pain. Additionally, further studies could be done to explore its antioxidant properties and its potential applications in the treatment of neurodegenerative diseases. Finally, more research could be done to optimize the synthesis of C8-TP and improve its solubility in aqueous solutions.
Conclusion:
In conclusion, C8-TP is a chemical compound that has gained attention in the scientific community due to its potential applications in research. Its ability to affect ion channels and various biochemical and physiological processes makes it a promising compound for further study. While there are limitations to its use in lab experiments, there are also several potential future directions for research on C8-TP.
Métodos De Síntesis
The synthesis of C8-TP involves the reaction of 2H-pyran-2-one with 8-chlorooctan-1-ol in the presence of a catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified through a series of steps, including column chromatography. The yield of the synthesis is typically around 50%.
Aplicaciones Científicas De Investigación
C8-TP has been studied for its potential applications in various scientific research fields. One of the main areas of focus has been on its ability to affect ion channels. C8-TP has been shown to selectively inhibit certain types of ion channels, which could have implications for the treatment of various diseases, including epilepsy and chronic pain.
Propiedades
Número CAS |
19754-57-5 |
|---|---|
Nombre del producto |
2H-Pyran, 2-((8-chlorooctyl)oxy)tetrahydro- |
Fórmula molecular |
C13H25ClO2 |
Peso molecular |
248.79 g/mol |
Nombre IUPAC |
2-(8-chlorooctoxy)oxane |
InChI |
InChI=1S/C13H25ClO2/c14-10-6-3-1-2-4-7-11-15-13-9-5-8-12-16-13/h13H,1-12H2 |
Clave InChI |
KTZCUNASYOHWBD-UHFFFAOYSA-N |
SMILES |
C1CCOC(C1)OCCCCCCCCCl |
SMILES canónico |
C1CCOC(C1)OCCCCCCCCCl |
Otros números CAS |
19754-57-5 |
Sinónimos |
2-[(8-Chlorooctyl)oxy]tetrahydro-2H-pyran |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




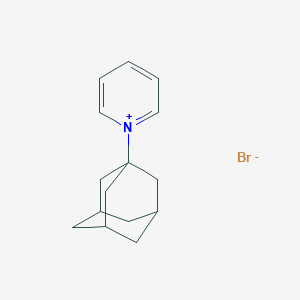
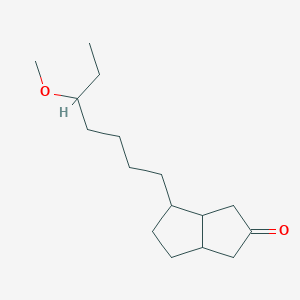
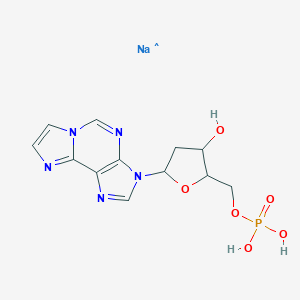



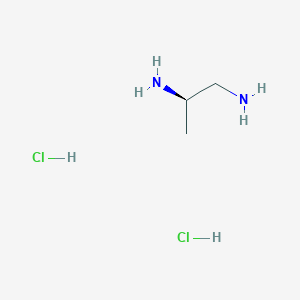
![Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, 1,4-diethyltetrahydro-](/img/structure/B33619.png)
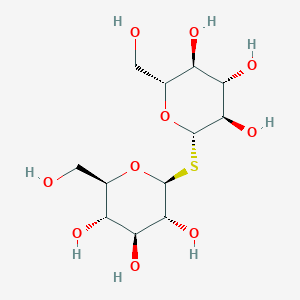
![1-Cyano-3-[2-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-2-[3-(1H-imidazol-5-yl)propyl]guanidine](/img/structure/B33623.png)
![2,3-Dichloro-5,5-dimethylbicyclo[2.1.0]pentane](/img/structure/B33627.png)

